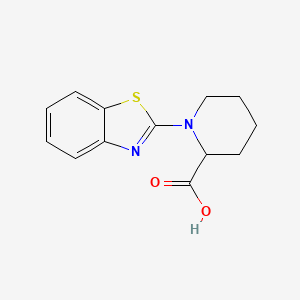
3-(Cyclopentyloxy)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopentyloxy)propan-1-amine is a chemical compound that is likely to be of interest due to its potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and synthesis of 3-(Cyclopentyloxy)propan-1-amine.
Synthesis Analysis
The synthesis of related compounds involves the use of aryloxy and amino groups attached to a propanol backbone. For instance, the synthesis of 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols is described, which suggests that similar synthetic strategies could be applied to 3-(Cyclopentyloxy)propan-1-amine . Additionally, the synthesis of 3-aminotropones from furan-2-amine derivatives through cycloaddition reactions and subsequent rearrangement indicates the potential for complex cyclic structures to be synthesized from simpler amine precursors .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Cyclopentyloxy)propan-1-amine can be quite complex. For example, the crystal structure of a related compound, propan-1-aminium 3,4,5,6-tetrabromo-2-(methoxycarbonyl)benzoate, reveals significant dihedral angles between aromatic rings and carboxylate groups, as well as disorder in the carbon atoms of the propan-1-aminium cation . This suggests that 3-(Cyclopentyloxy)propan-1-amine may also exhibit interesting structural features.
Chemical Reactions Analysis
The chemical reactivity of compounds with structures similar to 3-(Cyclopentyloxy)propan-1-amine can vary. For example, 3-amino-2-acetyl-2-cyclopenten-1-ones show low reactivity, which could be due to the presence of strong intramolecular hydrogen bonding . Additionally, the reaction of 3-cyano-2H-cyclohepta[b]furan-2-one with enamines suggests that the introduction of amino groups can lead to further chemical transformations, such as the formation of azulenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(Cyclopentyloxy)propan-1-amine can be inferred from the behavior of similar compounds. For instance, the physicochemical properties of 3-amino-2-acetyl-2-cyclopenten-1-ones, which include absorption and PMR spectra, indicate that these compounds predominantly exist in the enaminodiketone form . This information could be relevant when considering the properties of 3-(Cyclopentyloxy)propan-1-amine, as similar functional groups may confer comparable properties.
Propriétés
IUPAC Name |
3-cyclopentyloxypropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-6-3-7-10-8-4-1-2-5-8/h8H,1-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQQFSANSSOLKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588577 |
Source


|
| Record name | 3-(Cyclopentyloxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)propan-1-amine | |
CAS RN |
2839-90-9 |
Source


|
| Record name | 3-(Cyclopentyloxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-aminopropoxy)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

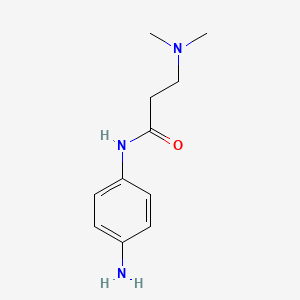
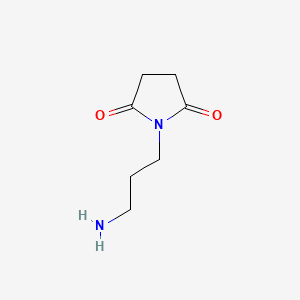
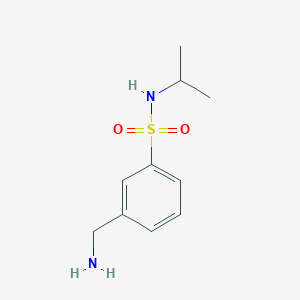
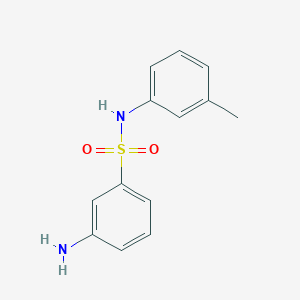
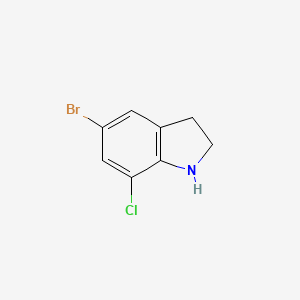
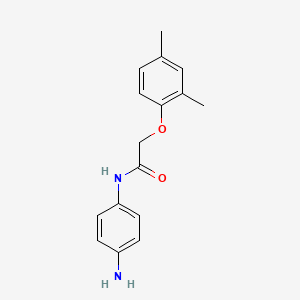
![3-[(3,3-Dimethylbutanoyl)amino]benzoic acid](/img/structure/B1284878.png)
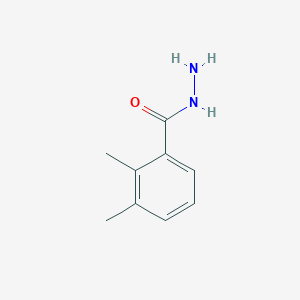

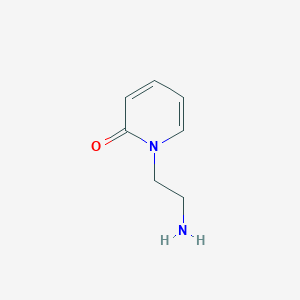
![N-[3-(1-aminoethyl)phenyl]acetamide](/img/structure/B1284904.png)
